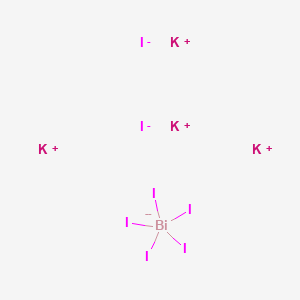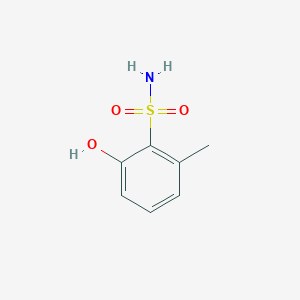
1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone is a compound belonging to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
準備方法
The synthesis of 1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1,2-amino alcohols with aldehydes or ketones under acidic or basic conditions. This reaction typically proceeds through a cyclization mechanism, forming the oxazolidine ring .
In industrial settings, the production of oxazolidines often involves multicomponent reactions, such as metal-free domino annulation or Mannich reactions. These methods are advantageous due to their high efficiency and the ability to produce a wide range of functionalized oxazolidines .
化学反応の分析
1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxazolidines to their corresponding amines or alcohols.
Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted oxazolidines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .
科学的研究の応用
1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone has several scientific research applications:
作用機序
The mechanism of action of 1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone involves its interaction with various molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction often leads to the inhibition of bacterial protein synthesis, making oxazolidines effective antimicrobial agents .
類似化合物との比較
1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone can be compared with other oxazolidine derivatives, such as:
2,2-Dichloro-1-[(2R,5S)-5-ethyl-2-methyl-2-propyl-1,3-oxazolidin-3-yl]ethanone: This compound has similar structural features but contains additional chlorine atoms, which can influence its reactivity and biological activity.
1-(1,3-oxazolidin-3-yl)ethanone: This simpler oxazolidine lacks the methyl and propyl substituents, making it less sterically hindered and potentially more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substituents, which can enhance its stability and biological activity compared to other oxazolidine derivatives .
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
1-(2-methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C9H17NO2/c1-4-5-9(3)10(8(2)11)6-7-12-9/h4-7H2,1-3H3 |
InChIキー |
BHTZDSQRMBBOCY-UHFFFAOYSA-N |
正規SMILES |
CCCC1(N(CCO1)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


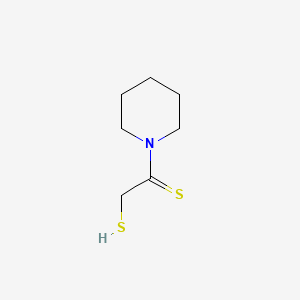
![Spiro[cyclobutane-1,3'-tetracyclo[3.3.1.02,4.06,8]nonane]](/img/structure/B13826831.png)
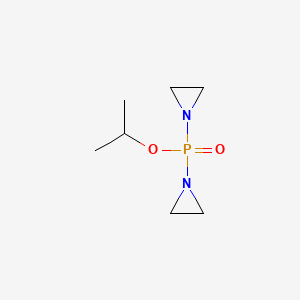

![N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine](/img/structure/B13826848.png)
![7-[3-(4-Pyridin-2-yl-piperazin-1-yl)-propoxy]-chromen-4-one](/img/structure/B13826851.png)
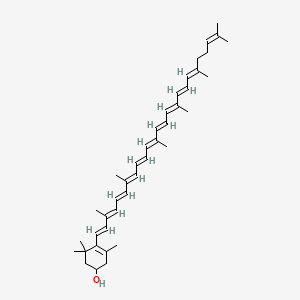
![(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid;azane](/img/structure/B13826859.png)
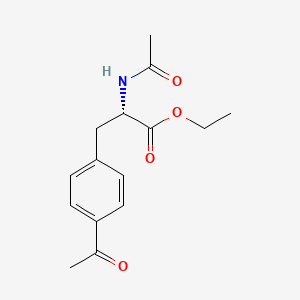

![7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;hydrate](/img/structure/B13826876.png)
